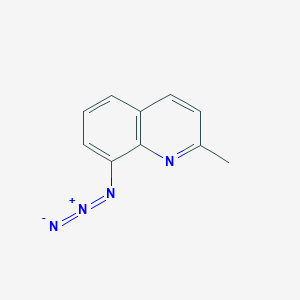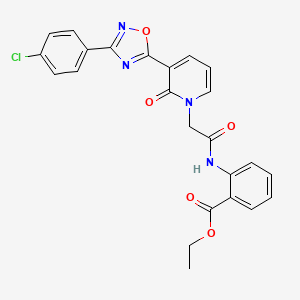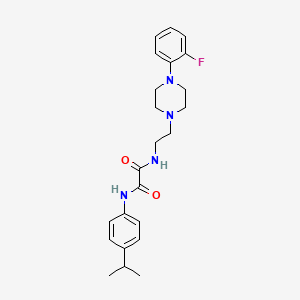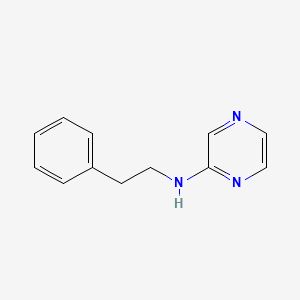
8-Azido-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azido-2-methylquinoline is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2-methylquinoline, a related compound, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein . In another study, 2-methylquinoline compounds were synthesized continuously from nitroarenes and the ethanol/water system by a simple hydrogen transfer reaction in the presence of the Ru–Fe/γ-Al2O3 catalyst .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The this compound would have an azido group attached to the 8th position and a methyl group attached to the 2nd position of the quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, 8-Hydroxy-2-methylquinoline, a related compound, has been used as a catalyst for acetal/ketal formation . The reaction parameters, such as the glycol to cyclohexanone molar ratio, catalyst dosage, reaction temperature and time, were systematically examined .Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
8-Hydroxyquinolines, including those with substitutions at the 2-position, have been proposed for the treatment of Alzheimer's disease (AD) due to their ability to complex with transition metal ions. They show potential as metal chaperones, disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and potentially reversing the AD phenotype in animal models. This suggests a molecular basis for their neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Catalysis and Organic Synthesis
Research demonstrates the application of 8-methylquinolines in catalytic processes, such as rhodium(III)-catalyzed intermolecular amidation reactions with azides. This process involves C(sp³)-H bond activation under oxidant-free conditions, highlighting the utility of quinoline derivatives in organic synthesis (Wang et al., 2014).
Anticancer and Antiparasitic Research
8-Aminoquinolines, closely related to 8-Azido-2-methylquinoline, show promise in antiparasitic activities with potential applications in treating diseases like malaria and leishmaniasis. Their efficacy, coupled with studies on their enantiomers, suggests a significant role in developing therapeutics with minimized toxicity (Nanayakkara et al., 2008).
Material Science and Sensing Applications
The synthesis of 8-hydroxyquinoline derivatives and their metal complexes showcases their importance in material science, particularly in developing antimicrobial agents. These compounds' ability to form complexes with divalent transition metals opens avenues for creating novel materials with specific properties (Patel & Patel, 2017).
Chemosensing
8-Hydroxyquinoline benzoates with azo substituents can selectively sense Hg2+, indicating their potential as chemosensors. This application is vital in environmental monitoring and the detection of hazardous materials, showcasing the adaptability of quinoline derivatives in analytical chemistry (Cheng et al., 2008).
Safety and Hazards
While specific safety and hazard data for 8-Azido-2-methylquinoline is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For instance, 8-Methylquinoline is known to cause serious eye irritation and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
8-Azido-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry .
Mode of Action
It’s known that the azido group can undergo a reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, contributing to their diverse biological and pharmaceutical activities .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound might have similar effects .
Propiedades
IUPAC Name |
8-azido-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-7-5-6-8-3-2-4-9(13-14-11)10(8)12-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQZEKZQYTNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=[N+]=[N-])C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)

![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![2-[(Azetidin-3-yl)methyl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2874547.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)

![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)
![3,4,5-triethoxy-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2874561.png)
![1-(4-Chlorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2874563.png)
